molecular formula C7H11NO3 B8655356 (3,3-dimethyl-4-oxoazetidin-2-yl) acetate

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate

Cat. No.: B8655356
M. Wt: 157.17 g/mol
InChI Key: WQNXKULTSRGJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a β-lactam ring, which is a key structural feature in many biologically active molecules, including antibiotics. The presence of the acetoxy group at the 4-position and the dimethyl groups at the 3-position contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-2-oxobutanoic acid with acetic anhydride in the presence of a base can yield the desired azetidinone . Another method involves the Reformatsky reaction, where the β-lactam ring is formed through the reaction of ethyl 4-bromo-3-oxopentanoate with a suitable nucleophile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Bases such as triethylamine and sodium hydride are often used to facilitate the reactions.

    Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).

Major Products

Scientific Research Applications

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate involves its reactivity towards nucleophiles, leading to the formation of various products. The β-lactam ring is particularly reactive, making it a target for nucleophilic attack. This reactivity is exploited in the synthesis of β-lactam antibiotics, where the compound acts as a precursor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is unique due to the presence of both the acetoxy and dimethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3,3-dimethyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C7H11NO3/c1-4(9)11-6-7(2,3)5(10)8-6/h6H,1-3H3,(H,8,10)

InChI Key

WQNXKULTSRGJDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=O)N1)(C)C

Origin of Product

United States

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